molecular formula C15H11Br2NO2 B309415 N-(3-acetylphenyl)-2,5-dibromobenzamide

N-(3-acetylphenyl)-2,5-dibromobenzamide

Cat. No.: B309415
M. Wt: 397.06 g/mol
InChI Key: HFWXLJDFGXPWAU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,5-dibromobenzamide is a brominated benzamide derivative featuring a 3-acetylphenyl substituent on the amide nitrogen and bromine atoms at the 2- and 5-positions of the benzoyl ring. This compound is of interest in medicinal and materials chemistry due to the electronic effects of bromine and the acetyl group, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C15H11Br2NO2

Molecular Weight

397.06 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,5-dibromobenzamide

InChI

InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

HFWXLJDFGXPWAU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

  • Bromine vs. Methoxy/Fluorine Groups :
    Bromine atoms in this compound introduce significant electron-withdrawing effects and steric bulk compared to methoxy () or fluorine () substituents. For example, in N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide (3b), methoxy groups enhance solubility via hydrogen bonding, while bromine in the target compound may increase lipophilicity and polarizability .

  • Acetyl Group Positioning: The 3-acetylphenyl group in the target compound differs from the 2-acetyl-4,5-dimethoxyphenethyl group in 3b ().

Spectroscopic and Analytical Insights

  • ¹³C-NMR Shifts :
    The carbonyl carbon of the acetyl group in 3b appears at 201.5 ppm, while the amide carbonyl resonates at 167.4 ppm (). In the target compound, the dibromo substitution would deshield aromatic carbons, likely shifting their signals upfield compared to methoxy or fluorine-containing analogs.

  • Elemental Analysis :
    For 3b, the calculated carbon content (69.71%) aligns closely with experimental values (69.87%), indicating high purity (). The target compound’s higher bromine content would result in a distinct elemental profile, with lower carbon percentages (~45%) due to bromine’s atomic mass dominance.

Crystallographic and Packing Behavior

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide () exhibits planar benzamide backbones stabilized by intermolecular hydrogen bonds. The bulky 3-bromo substituent in this compound disrupts packing efficiency compared to smaller groups like fluorine.

Preparation Methods

Acid Chloride-Mediated Amide Coupling

Procedure :

  • Synthesis of 2,5-Dibromobenzoyl Chloride :

    • 2,5-Dibromobenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in dry dichloromethane (DCM) for 4–6 hours.

    • The mixture is concentrated under reduced pressure to yield 2,5-dibromobenzoyl chloride as a pale-yellow solid (yield: 89–92%).

  • Amide Formation :

    • 2,5-Dibromobenzoyl chloride (10 mmol) is added dropwise to a solution of 3-acetylaniline (10 mmol) and triethylamine (TEA, 12 mmol) in dry tetrahydrofuran (THF) at 0°C.

    • The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water).

Yield : 78–85%.
Key Characterization :

  • FT-IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 2H, Ar–H), 2.63 (s, 3H, CH₃).

Coupling Agent-Assisted Amide Synthesis

Procedure :

  • Direct Coupling Using EDC/HOBt :

    • 2,5-Dibromobenzoic acid (10 mmol), 3-acetylaniline (10 mmol), and hydroxybenzotriazole (HOBt, 11 mmol) are dissolved in dimethyl sulfoxide (DMSO).

    • N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

    • The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate).

Yield : 65–72%.
Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.

Bromination of Preformed Benzamide

Procedure :

  • Synthesis of N-(3-Acetylphenyl)benzamide :

    • Benzoyl chloride (10 mmol) reacts with 3-acetylaniline (10 mmol) in THF/TEA to form N-(3-acetylphenyl)benzamide (yield: 82%).

  • Directed Bromination :

    • The benzamide is treated with bromine (2.2 equiv) in acetic acid at 60°C for 8 hours.

    • The reaction is quenched with sodium thiosulfate, and the product is recrystallized from ethanol.

Yield : 58–64%.
Limitations : Poor regioselectivity; requires careful optimization.

Comparative Analysis of Methods

Method Yield Conditions Advantages References
Acid Chloride-Mediated78–85%THF, 0°C to RT, 12 hHigh purity, scalable
EDC/HOBt Coupling65–72%DMSO, RT, 24 hMild conditions, no SOCl₂
Post-Bromination58–64%Acetic acid, 60°C, 8 hAvoids dibrominated acid synthesis

Mechanistic Insights

  • Acid Chloride Route : Nucleophilic acyl substitution by 3-acetylaniline at the electrophilic carbonyl carbon.

  • EDC/HOBt Coupling : Activation of the carboxylic acid to an O-acylisourea intermediate, facilitating amine attack.

  • Bromination : Electrophilic aromatic substitution directed by the electron-withdrawing amide group, favoring para/ortho positions.

Challenges and Optimization

  • Regioselectivity in Bromination : Achieving 2,5-dibromination requires precise control of directing groups and reaction stoichiometry.

  • Purification : Recrystallization from ethanol/water or acetone is critical for removing regioisomers .

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